Methyl 2-cyanothiazole-5-carboxylate

Description

Chemical Identity and Nomenclature

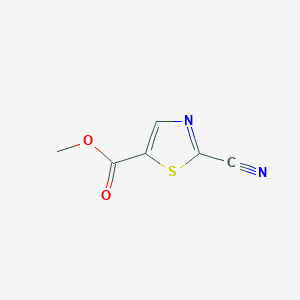

This compound represents a substituted thiazole derivative characterized by specific functional group positioning on the five-membered heterocyclic ring. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the thiazole ring positions according to established numbering systems where nitrogen occupies position 3 and sulfur occupies position 1. The related carboxylic acid form, 2-cyano-1,3-thiazole-5-carboxylic acid, has been documented with the Chemical Abstracts Service registry number 1167056-78-1 and molecular formula C5H2N2O2S.

The structural relationship between this compound and well-characterized analogues provides valuable insights into its chemical identity. Methyl 2-aminothiazole-5-carboxylate, a closely related compound with extensive documentation, possesses the molecular formula C5H6N2O2S and molecular weight of 158.18 grams per mole. This amino derivative serves as a structural reference point, where the cyano compound would feature a nitrile group (-CN) replacing the amino group (-NH2) at position 2 of the thiazole ring.

The thiazole core structure consists of a five-membered aromatic ring containing both sulfur and nitrogen heteroatoms, exhibiting significant pi-electron delocalization and aromatic character. This fundamental heterocyclic framework demonstrates planar geometry with calculated pi-electron density marking specific positions as primary sites for electrophilic substitution reactions. The compound's nomenclature reflects the systematic positioning of substituents, with the cyano group at position 2 and the methyl carboxylate ester functionality at position 5.

| Property | Methyl 2-aminothiazole-5-carboxylate (Reference) | 2-Cyano-1,3-thiazole-5-carboxylic acid |

|---|---|---|

| Molecular Formula | C5H6N2O2S | C5H2N2O2S |

| Molecular Weight | 158.18 g/mol | 154.15 g/mol |

| Chemical Abstracts Service Number | 6633-61-0 | 1167056-78-1 |

| International Union of Pure and Applied Chemistry Name | methyl 2-amino-1,3-thiazole-5-carboxylate | 2-cyano-1,3-thiazole-5-carboxylic acid |

Historical Context in Heterocyclic Chemistry

The development of thiazole chemistry traces its origins to fundamental discoveries in heterocyclic synthesis methodologies that established the theoretical and practical foundations for modern thiazole derivative preparation. The Cook-Heilbron thiazole synthesis, first discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L Levy, marked one of the first examples of 5-aminothiazole synthesis with significant yield and diversity in scope. This pioneering work highlighted the formation of 5-aminothiazoles through chemical reactions of alpha-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild aqueous conditions.

Prior to the Cook-Heilbron discoveries, 5-aminothiazoles represented a relatively unknown class of compounds despite their synthetic interest and utility. The premier publication by these researchers illustrated the formation of 5-amino-2-benzylthiazole and 5-amino-4-carbethoxy-2-benzylthiazole by reacting dithiophenylacetic acid with aminoacetonitrile and ethyl aminocyanoacetate, respectively. Subsequent experiments detailed in their series of publications titled "Studies in the Azole Series" described early attempts to expand the scope of 5-aminothiazole synthesis and employ these compounds in the formation of purines and pyridines.

The historical evolution of thiazole chemistry encompasses various classical synthetic methodologies including the Hantzsch thiazole synthesis, Herz synthesis, and modified Hantzsch synthesis approaches. These established methodologies provided the foundational knowledge necessary for developing more sophisticated thiazole derivatives, including compounds bearing cyano and carboxylate functionalities. The thiazole ring system's unique electronic properties, attributed to the presence of both sulfur and nitrogen heteroatoms, have made it a versatile entity in chemical reactions and biological applications.

Thiazole derivatives have consistently attracted the attention of synthetic and biological chemists due to their diverse chemical, physical, and pharmacological properties. The ring system bears an acidic proton at position 2, which makes thiazole highly reactive and establishes it as a significant synthon for producing a wide range of new chemical compounds. Research into thiazole modifications at various ring positions has yielded compounds with diverse therapeutic potentials, demonstrating the continued relevance of this heterocyclic system in contemporary chemical research.

The development of cyano-substituted thiazoles represents a specialized branch of this broader field, building upon decades of fundamental research into thiazole reactivity and synthesis. These compounds combine the inherent properties of the thiazole ring system with the distinctive electronic characteristics imparted by the cyano functional group, creating molecules with unique chemical profiles suitable for various research applications.

Properties

IUPAC Name |

methyl 2-cyano-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQVJJSVVGSALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288815 | |

| Record name | Methyl 2-cyano-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211541-45-5 | |

| Record name | Methyl 2-cyano-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-cyano-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities.

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes.

Biochemical Analysis

Biochemical Properties

Methyl 2-cyanothiazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall metabolic flux within cells.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its impact on cell signaling pathways can affect various cellular functions, including cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s structure allows it to interact with various biomolecules, making it a versatile agent in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its stability can vary depending on the experimental conditions, and its degradation products may also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. Understanding the dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles within cells. This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

Methyl 2-cyanothiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its structure contributes to its biological activity, making it a valuable scaffold for drug development.

Enzyme Inhibition

This compound exhibits significant inhibitory effects on various enzymes, particularly those involved in cancer proliferation and inflammation. For instance, derivatives of thiazole have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating cellular signaling pathways. A study reported that certain 2-aminothiazole derivatives demonstrated selective inhibition against COX-1 and COX-2 enzymes, with IC50 values ranging from 0.09 to 6.34 μM, indicating potential anti-inflammatory properties .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several human cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells by modulating cellular pathways associated with growth and survival. For example, it was found to significantly reduce the cell population in the S phase of the cell cycle while increasing the apoptotic fraction in A2780 ovarian cancer cells .

Pharmacokinetics and Safety

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary findings suggest that the compound is well absorbed and exhibits a favorable pharmacokinetic profile in animal models. The safety profile is also critical; early studies indicate that it has a low incidence of adverse effects at therapeutic doses .

Case Studies

- Antiviral Activity : A study explored the antiviral potential of thiazole derivatives against Hepatitis B virus (HBV). This compound was part of a series evaluated for their ability to inhibit HBV replication in vitro. Results showed significant reductions in viral load in treated cells compared to controls .

- Enzyme Interaction Studies : Molecular docking studies have elucidated how this compound interacts with target enzymes at the molecular level. The compound demonstrated strong binding affinities with PDE5 and COX enzymes, suggesting mechanisms through which it exerts its biological effects .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Anticancer Activity | COX Inhibition (IC50 μM) | PDE5 Inhibition (IC50 μM) |

|---|---|---|---|

| This compound | Significant | 0.09 - 6.34 | Not specified |

| Other Thiazole Derivatives | Varies | 0.10 - 7.00 | Varies |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 2-cyanothiazole-5-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its thiazole structure enhances biological activity, making it valuable in the development of drugs targeting various diseases, including cancer and neurological disorders. It has been particularly noted for its role in synthesizing anticancer agents, such as dasatinib, which is used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) resistant to other treatments .

Mechanism of Action

The compound interacts with multiple enzyme targets, influencing biochemical pathways related to cell growth and proliferation. Research indicates that derivatives of this compound exhibit potent inhibitory activity against various cancer cell lines, which underscores its potential as a therapeutic agent .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its effectiveness in controlling pests and diseases contributes to enhanced crop yields and sustainability . The compound's ability to modulate plant growth and resistance mechanisms makes it a valuable asset in modern agriculture.

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound in studies focused on enzyme inhibition and protein interactions. Its capacity to influence biological pathways allows scientists to explore complex biochemical processes, making it an essential tool in understanding cellular mechanisms and developing new therapeutic strategies .

Material Science Applications

The compound is also investigated for its potential in material science, particularly in creating novel materials such as polymers and coatings. Its properties can enhance the durability and performance of these materials across various applications .

Diagnostic Applications

Role in Diagnostic Agents

this compound is being explored for its potential in developing diagnostic agents, especially in imaging techniques. Its chemical properties may improve the specificity and sensitivity of diagnostic tests, thereby enhancing early detection capabilities for various diseases .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Key intermediate for anticancer drugs like dasatinib; targets multiple enzyme pathways. |

| Agricultural Chemistry | Used in formulating herbicides and fungicides; improves crop yields and pest resistance. |

| Biochemical Research | Studies on enzyme inhibition; aids in understanding complex biochemical processes. |

| Material Science | Potential for creating durable materials like polymers; enhances performance characteristics. |

| Diagnostics | Investigated for use in imaging techniques; may improve diagnostic test accuracy. |

Comparison with Similar Compounds

Key Structural Features and Similarity Scores

The following table summarizes structurally related thiazole carboxylates, ranked by similarity to Methyl 2-cyanothiazole-5-carboxylate (inferred from substituent positions and functional groups):

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score | Key Substituents |

|---|---|---|---|---|---|

| Methyl 5-methylthiazole-2-carboxylate | 14190-59-1 | C₆H₇NO₂S | 157.19 | 0.93 | Methyl (C5), Ester (C2) |

| 4-Ethyl-2-methylthiazole-5-carboxylic acid | 20485-41-0 | C₇H₉NO₂S | 187.22 | 0.91 | Ethyl (C4), Methyl (C2) |

| Methyl 4-methylthiazole-5-carboxylate | 50382-32-6 | C₆H₇NO₂S | 157.19 | 0.85 | Methyl (C4), Ester (C5) |

| Ethyl 2-chloro-4-methylthiazole-5-carboxylate | 67899-00-7 | C₈H₉ClNO₂S | 220.68 | 0.82 | Chloro (C2), Methyl (C4), Ester (C5) |

| Methyl 5-methylbenzo[d]thiazole-2-carboxylate | - | C₁₀H₉NO₂S | 207.25 | - | Benzothiazole fused ring, Methyl (C5) |

Notes:

- Similarity Scores : Derived from molecular fingerprinting algorithms (e.g., Tanimoto coefficient) comparing functional groups and substituent positions .

- Ester (-COOCH₃): Improves solubility in organic solvents compared to carboxylic acids . Halogen Substituents (e.g., Cl): Increase metabolic stability and lipophilicity, critical for pharmacokinetics .

Q & A

Q. What are the established synthetic routes for Methyl 2-cyanothiazole-5-carboxylate, and what experimental conditions are critical for its preparation?

this compound can be synthesized via cyclocondensation reactions involving thioamide precursors or through functionalization of preformed thiazole rings. A common approach involves refluxing 2-aminothiazole derivatives with cyanating agents (e.g., cyanogen bromide) in acetic acid under catalytic conditions. For example, analogous thiazole carboxylates were synthesized by refluxing with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization . Solvent choice (e.g., ethanol-water mixtures) and temperature control (100–120°C) are critical to minimize side reactions like ester hydrolysis.

Q. Which spectroscopic methods are recommended for structural confirmation of this compound?

Key techniques include:

- 1H/13C NMR : To confirm the thiazole ring protons (δ 7.5–8.5 ppm for H-4) and ester/cyano substituents (e.g., methyl ester at δ 3.9–4.1 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight determination (e.g., [M+H]+ ion matching C₆H₅N₂O₂S) .

- FT-IR : To identify C≡N stretching (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

Q. What are the primary applications of this compound in drug discovery?

The compound serves as a versatile building block for bioactive molecules. Its cyano and ester groups enable derivatization into pharmacophores, such as kinase inhibitors or antimicrobial agents. Studies on analogous thiazole derivatives highlight its role in modulating enzyme binding via electron-withdrawing effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) may enhance cyanation efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid minimizes by-product formation .

- Temperature gradients : Stepwise heating (e.g., 80°C for initiation, 110°C for completion) balances reaction rate and thermal stability .

Q. How do the electron-withdrawing cyano and ester groups influence the reactivity of this compound in cross-coupling reactions?

The cyano group deactivates the thiazole ring, directing electrophilic substitution to the 4-position. Meanwhile, the ester moiety facilitates nucleophilic acyl substitution. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs selectively at the 4-position in similar compounds . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

Contradictions often arise from impurities or varying experimental conditions. Recommended steps:

Q. What computational tools are used to predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with targets like proteases or kinases. For example, thiazole derivatives with similar substituents showed binding to ATP pockets in kinase assays, validated by X-ray crystallography . QSAR models can further correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.